4'-Bromo-2'-chloro-2-hydroxyacetophenone
Description
Contextualization within Halogenated Acetophenone (B1666503) Chemistry
Halogenated acetophenones are a class of aromatic ketones that serve as fundamental building blocks in organic synthesis. nih.gov The basic acetophenone structure, a methyl ketone attached to a benzene (B151609) ring, is rendered more versatile by the addition of halogen substituents. These halogens can be introduced onto the aromatic ring through electrophilic aromatic substitution, such as Friedel-Crafts acylation of a corresponding halogenated benzene or direct halogenation of acetophenone itself. orgsyn.org
The presence of halogens on the aromatic ring significantly influences the chemical properties of the molecule. They act as key functional handles for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. Furthermore, α-haloketones, which are isomers of ring-halogenated acetophenones, are crucial precursors for a wide array of heterocyclic compounds, including thiazoles and imidazoles, many of which exhibit significant biological activity. researchgate.net The synthesis of these α-haloketones is often achieved through the direct halogenation of the corresponding acetophenone at the α-carbon. researchgate.net
Overview of Research Trajectories for Related Chemical Scaffolds
The chemical scaffold of 1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone is related to two major areas of active research: polyhalogenated aromatic compounds and α-hydroxy ketones. Polyhalogenated aromatics are prevalent in pharmaceuticals, agrochemicals, and functional materials due to the unique electronic and lipophilic properties imparted by the halogens. Research often focuses on leveraging these halogen atoms as points for diversification, allowing for the systematic modification of a lead compound to optimize its biological activity or material properties.
On the other hand, the α-hydroxy ketone (or acyloin) moiety is a highly valuable functional group in synthetic chemistry. nih.gov Enantiomerically enriched α-hydroxy ketones are found in numerous pharmaceutical agents, including antidepressants and antitumor antibiotics. nih.gov Consequently, a significant research effort is directed towards their asymmetric synthesis. nih.govresearchgate.net Biocatalytic strategies, using enzymes like thiamine (B1217682) diphosphate-dependent lyases or redox enzymes, have emerged as powerful tools for producing these chiral building blocks with high enantioselectivity. nih.govrsc.org The development of new synthetic methods to access α-hydroxy ketones, such as the oxidation of enolates or the direct functionalization of carbonyl compounds, remains a vibrant area of investigation. nih.govgoogle.comresearchgate.net
Significance of Bromine and Chlorine Substituents in Chemical Reactivity
The Hammett equation provides a quantitative measure of these electronic effects, where substituent constants (σ) reflect the electron-donating or -withdrawing nature of a group. wikipedia.org The ortho-chloro substituent introduces significant steric hindrance around the ketone, which can influence its conformation and reactivity. Studies on halogenated acetophenones have shown that such substitutions have a pronounced effect on intermolecular interactions, like hydrogen bonding. nih.govresearchgate.net
Crucially, the bromine and chlorine atoms serve as versatile synthetic handles. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in metal-catalyzed cross-coupling reactions, allowing for selective functionalization. This differential reactivity is a powerful tool in synthetic design, enabling the sequential introduction of different substituents at the 4- and 2-positions.
Strategic Importance of the Hydroxyacetophenone Moiety in Synthetic Design
The defining feature of the subject compound is the α-hydroxyketone moiety, a functional group of immense strategic importance. This group is not merely a passive component but an active participant in a wide range of chemical transformations. google.com
Key reactivities and synthetic applications include:
Oxidation and Reduction : The α-hydroxyketone can be readily oxidized to a 1,2-dicarbonyl compound or reduced to a 1,2-diol, providing access to different classes of molecules.
Rearrangements : Under acidic or basic conditions, α-hydroxy ketones can undergo the α-ketol (or acyloin) rearrangement, which involves a 1,2-shift of an alkyl or aryl group. This reaction is a powerful tool for ring expansion or contraction and for creating isomeric products. researchgate.netnih.gov
Heterocycle Synthesis : The adjacent hydroxyl and ketone groups are perfectly poised for condensation reactions with dinucleophiles to form various heterocycles, which are prevalent scaffolds in medicinal chemistry.
Asymmetric Synthesis : The α-carbon is a stereocenter, making α-hydroxy ketones valuable chiral building blocks for the synthesis of enantiomerically pure target molecules. nih.gov
The synthesis of the α-hydroxyketone functionality itself can be approached in several ways, including the nucleophilic substitution of an α-haloketone (e.g., from the corresponding 4'-bromo-2'-chloroacetophenone), the direct oxidation of an enolate, or biocatalytic methods. researchgate.netnih.gov This versatility makes the α-hydroxyacetophenone scaffold a central element in the strategic planning of complex synthetic routes.
Data Tables
Table 1: Physicochemical Properties of Acetophenone and Related Halogenated Precursors Note: Data for the specific compound 1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone is not readily available and is predicted based on related structures. Data for precursors provides context on the influence of halogenation.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Acetophenone | 98-86-2 | C₈H₈O | 120.15 | 19-20 |
| 2'-Chloroacetophenone | 2142-68-9 | C₈H₇ClO | 154.59 | 8-10 |
| 4'-Bromoacetophenone | 99-90-1 | C₈H₇BrO | 199.04 | 49-51 |
| 2-Bromo-4'-chloroacetophenone | 536-38-9 | C₈H₆BrClO | 233.49 | 93-96 |
| 2-Bromo-2'-chloroacetophenone | 5000-66-8 | C₈H₆BrClO | 233.49 | N/A (Liquid) nih.gov |
| 4'-Bromo-2'-chloroacetophenone | 4209-02-3 | C₈H₆BrClO | 233.49 | N/A |
Data sourced from publicly available chemical databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrClO2 |
|---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-2-hydroxyethanone |
InChI |
InChI=1S/C8H6BrClO2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,11H,4H2 |
InChI Key |
BRXRROYMBCZCFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 2 Chloro 2 Hydroxyacetophenone
Established Synthetic Pathways and Precursor Chemistry
The established synthetic routes to 4'-Bromo-2'-chloro-2-hydroxyacetophenone typically involve a multi-step process starting from simpler, commercially available precursors. The key challenge lies in the sequential and regioselective introduction of the bromo, chloro, and hydroxyl groups onto the acetophenone (B1666503) backbone. One plausible and strategic pathway commences with the Fries rearrangement of a suitably substituted phenyl acetate (B1210297), followed by selective halogenation.
An alternative approach could begin with a pre-functionalized acetophenone, such as 2'-hydroxyacetophenone (B8834), and then proceed with sequential halogenations. The order of these halogenation steps is critical to achieving the desired 4'-bromo and 2'-chloro substitution pattern, dictated by the directing effects of the existing substituents. The hydroxyl and acetyl groups are ortho-, para-directing, while halogens are also ortho-, para-directing but deactivating.
A potential synthetic sequence is outlined below:
Fries Rearrangement of 3-Chlorophenyl Acetate : This reaction serves as a strategic entry point, establishing the 2-hydroxy-4-chloroacetophenone intermediate. The Fries rearrangement of 3-chlorophenyl acetate can yield 4-chloro-2-hydroxy-acetophenone as a major product. rsc.org This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the regioselectivity can be influenced by reaction conditions like temperature and solvent. byjus.com
Regioselective Bromination : The resulting 4-chloro-2-hydroxyacetophenone can then undergo electrophilic bromination. The strongly activating and ortho, para-directing hydroxyl group, along with the ortho-directing acetyl group, will primarily direct the incoming electrophile. The para position to the hydroxyl group is already occupied by the chloro group, and the position ortho to the hydroxyl and meta to the acetyl group (C5) is sterically hindered. Therefore, bromination is expected to occur at the position para to the acetyl group and ortho to the hydroxyl group (C4), yielding 4'-Bromo-2'-chloro-2'-hydroxyacetophenone.
| Step | Reaction | Reagents and Conditions | Key Intermediate/Product |
| 1 | Fries Rearrangement | 3-Chlorophenyl acetate, AlCl₃, heat | 4-Chloro-2-hydroxyacetophenone |
| 2 | Bromination | 4-Chloro-2-hydroxyacetophenone, Br₂, Lewis acid | This compound |
Regioselective Bromination Strategies for Acetophenone Derivatives
The regioselective bromination of acetophenone derivatives is a cornerstone of synthesizing various functionalized aromatic compounds. The directing effects of the substituents on the aromatic ring predominantly govern the position of bromination. For instance, in the synthesis of 4'-Bromo-2'-hydroxyacetophenone from a 2'-hydroxyacetophenone precursor, the hydroxyl group, being a powerful activating group, directs the incoming bromine electrophile to the ortho and para positions.
Various brominating agents can be employed, including molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-Bromosuccinimide (NBS), which is a milder and more selective reagent. The choice of solvent and reaction temperature can also influence the selectivity of the bromination reaction. nih.gov
Directed Chlorination Techniques for Substituted Acetophenones
Achieving the desired 2'-chloro substitution on a 4'-bromo-2'-hydroxyacetophenone precursor requires careful consideration of the directing effects of the existing bromo and hydroxyl groups. Both are ortho, para-directing. The hydroxyl group's strong activating effect would likely dominate, directing the incoming chlorine to the positions ortho and para to it.
Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for the chlorination of phenols and their derivatives. acs.org The reaction conditions, such as the choice of solvent and the use of a catalyst, can be optimized to favor the desired ortho-chlorination. For instance, the use of specific amine catalysts has been shown to enhance ortho-selectivity in the chlorination of phenols. acs.org
Hydroxylation Approaches to Aromatic Ketone Backbones
Introducing a hydroxyl group onto an existing aromatic ketone backbone, such as 4-bromo-2-chloroacetophenone, represents a synthetic challenge. Direct hydroxylation of an unactivated aromatic C-H bond is often difficult. A common strategy involves the conversion of a haloarene to a phenol (B47542). This can be achieved through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups.
A more contemporary approach involves transition metal-catalyzed hydroxylation of aryl halides. For example, copper-catalyzed hydroxylation of ortho-bromobenzylic alcohols has been reported. uitm.edu.my This method could potentially be adapted for the hydroxylation of 4-bromo-2-chloroacetophenone, though the specific conditions would need to be optimized.
Advanced Synthetic Approaches and Innovations
Modern synthetic chemistry continually seeks to develop more efficient, selective, and environmentally benign methods. These advanced approaches often involve the use of catalysts and adherence to the principles of green chemistry.
Catalytic Methods for Enhanced Selectivity and Yield
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions with higher selectivity and yields under milder conditions. In the context of synthesizing this compound, catalytic methods can be applied to the key halogenation and hydroxylation steps.
For instance, the ortho-selective chlorination of phenols can be achieved with high efficiency using specific catalyst systems. Research has shown that certain catalysts can overcome the inherent electronic and steric biases of the substrate to direct the chlorination to the desired position. researchgate.net Similarly, catalytic methods for regioselective bromination using greener and more efficient catalysts are continuously being developed. nih.gov
| Reaction Step | Catalytic Method | Catalyst | Advantage |
| Chlorination | Ortho-selective chlorination | Bis-thiourea catalysts | Overcomes innate para-selectivity researchgate.net |
| Bromination | Electrochemical bromination | In situ generated bromonium ions | Good yield and high selectivity rsc.org |
| Hydroxylation | Copper-catalyzed hydroxylation | Copper iodide with a ligand | Milder conditions than traditional methods google.com |
Green Chemistry Principles in Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous chemicals, safer solvents, and designing energy-efficient processes.
Solvent-free Reactions: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. For many reactions involving acetophenone derivatives, solvent-free conditions have been successfully implemented. For example, the Fries rearrangement has been optimized using eco-friendly catalysts like p-toluenesulfonic acid (PTSA) under solvent-free conditions. researchgate.net Similarly, aldol (B89426) condensation reactions for the synthesis of chalcones from acetophenones have been carried out efficiently by grinding the reactants in the absence of a solvent. uitm.edu.my
Information regarding "this compound" is currently unavailable in the public domain.
Following a comprehensive search of scientific literature and chemical databases for information specifically concerning the compound This compound , it has been determined that there is no specific published research available that addresses the requested topics of "Flow Chemistry Applications in Synthesis Scale-Up" and "Optimization of Reaction Conditions and Process Efficiency" for this particular molecule.
The search yielded information on related but distinct compounds, such as 4-bromo-2-hydroxyacetophenone and 2-bromo-4'-hydroxyacetophenone (B28259). chemicalbook.comrsc.org Additionally, general principles of flow chemistry and reaction optimization were found for various other chemical syntheses. researchgate.netresearchgate.netnih.govnih.govscielo.brflinders.edu.auresearchgate.net However, no documents, studies, or data tables pertaining to the synthesis, scale-up, or process optimization of this compound could be located.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content as per the specified outline.
Mechanistic Organic Chemistry of 4 Bromo 2 Chloro 2 Hydroxyacetophenone
Reactivity Profiles of Halogenated Acetophenones
The presence of multiple substituents on the benzene (B151609) ring of 4'-Bromo-2'-chloro-2-hydroxyacetophenone dictates its reactivity in various organic transformations. The interplay between the electron-withdrawing and electron-donating characteristics of these groups, along with their steric hindrance, creates a unique chemical personality for the molecule.
Aromatic halides, such as the bromo and chloro substituents on this compound, are generally unreactive towards nucleophilic substitution under standard conditions. However, the presence of strongly electron-withdrawing groups can activate the ring for such reactions. In this molecule, the acetyl group, being a moderate electron-withdrawing group, provides some activation. Nucleophilic aromatic substitution (SNAr) typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
The rate of SNAr reactions is highly dependent on the nature of the leaving group and the stability of the intermediate. Generally, the more electronegative the halogen, the faster the reaction, as it enhances the electrophilicity of the carbon atom being attacked. However, the ability of the leaving group to depart also plays a crucial role. For halogens, the leaving group ability increases down the group (I > Br > Cl > F). The relative reactivity of the bromo and chloro substituents in this compound would be a balance of these opposing effects.
Table 1: General Trends in Nucleophilic Aromatic Substitution of Halogens
| Feature | Influence on SNAr Reactivity |
|---|---|
| Electronegativity of Halogen | Higher electronegativity increases the electrophilicity of the aromatic carbon, favoring nucleophilic attack. |
| Leaving Group Ability | Better leaving groups (weaker C-X bond) facilitate the elimination step. |
| Electron-Withdrawing Groups | Stabilize the negative charge in the Meisenheimer complex, accelerating the reaction. |
| Solvent | Polar aprotic solvents generally favor SNAr reactions. acs.org |
This table presents general trends and not specific experimental data for this compound.
The aromatic ring of this compound is subject to the directing effects of its four substituents in electrophilic aromatic substitution (EAS) reactions. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The bromo and chloro groups are deactivating due to their inductive electron withdrawal, but they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org
Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Electronic Effect | Directing Influence |
|---|---|---|
| -OH | Activating (Resonance) | ortho, para |
| -Br | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para |
| -Cl | Deactivating (Inductive), ortho, para-directing (Resonance) | ortho, para |
This table outlines the general directing effects of the functional groups present in this compound.
The acetyl group in this compound possesses a reactive carbonyl function that can undergo a variety of transformations. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. studyraid.comncert.nic.in Common reactions of the carbonyl group include:
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
Oxidation: Under harsh conditions, the acetyl group can be oxidized.
Nucleophilic Addition: The carbonyl group can react with a range of nucleophiles, such as Grignard reagents, organolithium compounds, and cyanides, to form new carbon-carbon bonds. studyraid.com
Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol-type condensation reactions. ncert.nic.in
The presence of the other functional groups on the ring can influence the reactivity of the carbonyl group. For instance, the electron-withdrawing halogens may slightly increase the electrophilicity of the carbonyl carbon.
Investigation of Reaction Kinetics and Thermodynamic Parameters
For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The activation energy for this step is influenced by the stability of the complex, which is enhanced by electron-withdrawing groups. For EAS reactions, the rate-determining step is the formation of the sigma complex (arenium ion). The stability of this carbocationic intermediate, and thus the reaction rate, is increased by electron-donating groups.
Exploration of Radical Pathways and Photochemical Reactivity
Halogenated aromatic compounds can participate in radical reactions, often initiated by UV light or radical initiators. The carbon-halogen bonds can undergo homolytic cleavage to generate aryl and halogen radicals. The relative bond dissociation energies (C-Cl > C-Br) suggest that the C-Br bond is more susceptible to homolytic cleavage. Free radical bromination is generally more selective than chlorination. masterorganicchemistry.comyoutube.com
The acetyl group can also influence photochemical reactivity. Acetophenones are known to undergo photochemical reactions upon exposure to UV light. studyraid.com These can include Norrish Type I cleavage to form acyl and methyl radicals, and Norrish Type II reactions if a γ-hydrogen is available. In the case of this compound, intermolecular hydrogen abstraction from a suitable donor is a more likely photochemical pathway for the excited carbonyl group. The presence of halogen atoms can also lead to photo-induced dehalogenation reactions.
Proposed Reaction Pathways and Transition State Analysis
Due to the limited availability of direct research on the reaction mechanisms of this compound, this section will propose reaction pathways based on established principles of organic chemistry and studies of analogous compounds. The presence of a hydroxyl group, a carbonyl group, and halogen substituents on the aromatic ring suggests several potential reaction pathways, including electrophilic aromatic substitution, nucleophilic addition to the carbonyl group, and reactions involving the phenolic hydroxyl group.
One of the most common reactions for ketones is alpha-halogenation, which occurs at the carbon atom adjacent to the carbonyl group. This reaction can be catalyzed by either acid or base and proceeds through an enol or enolate intermediate. For instance, the acid-catalyzed bromination of acetophenone (B1666503) is a well-documented example of an alpha-substitution reaction that proceeds via an enol intermediate. libretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid catalyst, but not on the concentration of the halogen. libretexts.org
Another significant reaction pathway for phenolic compounds like this compound is electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chloro and bromo substituents are deactivating but also ortho-, para-directing. The interplay of these substituents will dictate the regioselectivity of further substitution reactions. Computational studies on electrophilic aromatic substitution reactions can provide valuable insights into the reactivity and orientation of incoming electrophiles.
Furthermore, the carbonyl group of this compound can undergo nucleophilic addition reactions. The reactivity of the carbonyl group can be influenced by the electronic effects of the substituents on the aromatic ring.
The enzymatic transformation of hydroxyacetophenones has also been a subject of study. For example, 4-hydroxyacetophenone monooxygenase, a Baeyer-Villiger-type monooxygenase, converts 4-hydroxyacetophenone to 4-hydroxyphenyl acetate (B1210297). researchgate.netnih.gov This suggests that this compound could also be a substrate for similar enzymatic transformations, proceeding through a peroxyflavin intermediate. nih.gov
Transition state analysis for these proposed reactions would involve computational methods, such as Density Functional Theory (DFT), to model the energy profile of the reaction. These calculations can elucidate the structure of transition states and determine the activation energies, providing a deeper understanding of the reaction mechanism. For example, DFT calculations have been used to study the transition states for hydride transfer in reactions involving acetophenone derivatives. researchgate.net
Illustrative Data on Proposed Reaction Pathways
The following table provides hypothetical kinetic data for a proposed electrophilic bromination of this compound, illustrating the expected dependence on reactant concentrations based on known mechanisms for similar compounds.
| Experiment | [this compound] (M) | [Br2] (M) | [H+] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |
Hypothetical Transition State Analysis Data
This table presents hypothetical computational data for a proposed nucleophilic addition of a generic nucleophile to the carbonyl group of this compound, showcasing the kind of information obtained from transition state analysis.
| Parameter | Reactant Complex | Transition State | Product Complex |
| Relative Energy (kcal/mol) | 0.0 | +15.2 | -5.8 |
| Key Bond Distance (Å) | C=O: 1.23 | C-Nu: 2.15, C-O: 1.35 | C-Nu: 1.45 |
| Imaginary Frequency (cm⁻¹) | N/A | -350 | N/A |
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2 Chloro 2 Hydroxyacetophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4'-Bromo-2'-chloro-2-hydroxyacetophenone, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecular backbone.
Multi-dimensional NMR experiments are essential for tracing the covalent bond framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (CH₂) protons adjacent to the carbonyl group, and the hydroxyl (OH) proton. The aromatic region would likely display an AXM spin system corresponding to H-3', H-5', and H-6'. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and acetyl substituents. The methylene protons would appear as a doublet, coupled to the hydroxyl proton, while the hydroxyl proton would appear as a corresponding triplet, assuming free rotation and moderate exchange.
¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the six aromatic carbons and the two carbons of the 2-hydroxyacetyl group. The carbonyl carbon (C=O) is expected at a characteristic downfield shift (typically >190 ppm).
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Key expected correlations would be observed between adjacent aromatic protons (e.g., H-5' and H-6') and, significantly, between the methylene protons (-CH₂-) and the hydroxyl proton (-OH), confirming the -CH₂OH moiety.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, such as linking the methylene proton signals to the C-2 carbon signal.
Table 1: Predicted 2D NMR Correlations for this compound
| Proton(s) | COSY Correlation (Coupled Proton) | HSQC/HMQC Correlation (Directly Bonded Carbon) | HMBC Correlations (2-3 Bonds Away Carbons) |
| H-3' | H-5' (weak, ⁴J) | C-3' | C-1', C-2', C-4', C-5' |
| H-5' | H-6', H-3' (weak, ⁴J) | C-5' | C-1', C-3', C-4' |
| H-6' | H-5' | C-6' | C-1, C-2', C-4', C-5' |
| **H-2 (CH₂) ** | H (hydroxyl) | C-2 | C-1, C-1' |
| H (OH) | H-2 (methylene) | - | C-2 |
The conformation of this compound is influenced by the rotation around the single bond connecting the aromatic ring and the carbonyl group (C1'-C1). The presence of a bulky ortho-substituent (chlorine) can create a significant barrier to this rotation. nih.gov This steric hindrance may lead to a preferred conformation where the carbonyl group is twisted out of the plane of the aromatic ring to minimize steric clash.
Furthermore, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the side chain and the ortho-chloro substituent, which would influence the conformational preference. Low-temperature NMR studies could be employed to slow down the rate of bond rotation, potentially allowing for the observation of distinct signals for different conformers. nih.gov
The identification of active, or exchangeable, protons is readily achieved through deuterium (B1214612) exchange studies. openochem.org Upon adding a small amount of deuterium oxide (D₂O) to the NMR sample, the proton of the hydroxyl group (-OH) will rapidly exchange with deuterium. studymind.co.uk Because deuterium is not observed in ¹H NMR spectroscopy, this exchange results in the disappearance of the OH signal from the spectrum. openochem.org Additionally, the coupling observed between the OH proton and the adjacent methylene (CH₂) protons would collapse, causing the CH₂ signal to simplify from a doublet to a singlet. This simple experiment unequivocally confirms the presence and location of the hydroxyl functional group. acs.org
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Characterization and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in the molecule and the nature of intermolecular interactions.
The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. A strong absorption in the FT-IR spectrum around 1690-1710 cm⁻¹ would be characteristic of the carbonyl (C=O) stretching vibration. The exact position is influenced by the electronic effects of the chloro and bromo substituents on the aromatic ring. A broad band in the region of 3200-3500 cm⁻¹ in the FT-IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness suggesting the presence of hydrogen bonding. ijrte.org
Other key vibrations include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the CH₂ group, expected just below 3000 cm⁻¹.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.
C-O stretching: A strong band for the alcohol C-O bond, expected around 1050-1150 cm⁻¹.
C-Cl and C-Br stretching: These vibrations appear at lower frequencies in the fingerprint region (below 800 cm⁻¹). nih.gov
The presence of hydrogen bonding, either intramolecularly or intermolecularly in the solid state or concentrated solutions, would be evident from shifts in the O-H and C=O stretching frequencies. nih.govnih.gov Intermolecular hydrogen bonding would typically cause a shift of the O-H band to a lower wavenumber and a broadening of the band, providing insight into the molecular association in the condensed phase.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad | Weak |
| Aromatic C-H stretch | 3050 - 3150 | Medium | Strong |
| Aliphatic C-H stretch | 2900 - 3000 | Medium | Medium |
| C=O stretch | 1690 - 1710 | Strong | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |
| C-O stretch | 1050 - 1150 | Strong | Weak |
| C-Cl stretch | 650 - 800 | Strong | Medium |
| C-Br stretch | 500 - 650 | Strong | Medium |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, with the chemical formula C₈H₆BrClO₂, HRMS would confirm this composition.
A key feature in the mass spectrum would be the distinctive isotopic pattern arising from the presence of bromine and chlorine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This combination results in a characteristic cluster of peaks for the molecular ion (M⁺) and its isotopologues (M+2, M+4, etc.). HRMS can measure the mass of each of these isotopic peaks with sufficient accuracy (typically to within 5 ppm) to validate the elemental formula and rule out other possible formulas with the same nominal mass.
Table 3: Calculated Exact Masses of Major Molecular Ion Isotopes for C₈H₆BrClO₂
| Isotopologue | Exact Mass (Da) | Relative Abundance (%) |
| C₈H₆⁷⁹Br³⁵ClO₂ | 247.9267 | 100.0 |
| C₈H₆⁸¹Br³⁵ClO₂ | 249.9246 | 97.9 |
| C₈H₆⁷⁹Br³⁷ClO₂ | 249.9237 | 32.5 |
| C₈H₆⁸¹Br³⁷ClO₂ | 251.9217 | 31.8 |
X-ray Crystallography for Solid-State Structural Analysis
While no public crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Should a suitable single crystal be obtained, this technique would provide a wealth of information, including:
Precise Bond Lengths and Angles: Confirming the exact geometric parameters of the molecule without ambiguity.
Conformation: Establishing the solid-state conformation, including the dihedral angle between the plane of the aromatic ring and the acetyl group.
Stereochemistry: Confirming the relative arrangement of substituents.
Intermolecular Interactions: Revealing the crystal packing arrangement and identifying key intermolecular forces, such as hydrogen bonding between the hydroxyl and carbonyl groups of adjacent molecules or potential halogen bonding involving the bromine and chlorine atoms. researchgate.net
This data would provide an unambiguous structural proof and offer critical insights into the forces that govern the molecule's self-assembly in the solid state.
Crystal Packing, Unit Cell Parameters, and Space Group Determination
Information regarding the crystal system, unit cell dimensions (a, b, c, α, β, γ), cell volume, and the space group of this compound is not available. The determination of these parameters through single-crystal X-ray diffraction is a prerequisite for any detailed discussion of its crystal packing.
Bond Lengths, Bond Angles, and Dihedral Angles Analysis
A quantitative analysis of the intramolecular geometry, including specific bond lengths (e.g., C-Br, C-Cl, C=O, O-H), bond angles, and dihedral angles, cannot be performed without the atomic coordinates derived from a crystal structure determination. Such data would be instrumental in understanding the precise conformation of the molecule in the solid state.
Intermolecular Interactions and Supramolecular Assembly
A detailed description of the intermolecular forces, such as hydrogen bonding, halogen bonding, and π-π stacking, that dictate the three-dimensional arrangement of molecules in the crystal lattice is currently not possible. The identification and analysis of these interactions are fundamental to understanding the compound's supramolecular chemistry.
Until a formal crystallographic study of this compound is conducted and published, a detailed and accurate article on its advanced spectroscopic and structural properties as per the requested outline cannot be generated.
Computational and Theoretical Chemistry of 4 Bromo 2 Chloro 2 Hydroxyacetophenone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, reactivity, and spectroscopic characteristics.
The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ijrte.org
For 4'-Bromo-2'-chloro-2-hydroxyacetophenone, the HOMO is expected to be primarily localized over the phenyl ring and the oxygen atom of the hydroxyl group, which are electron-rich regions. The LUMO, conversely, is anticipated to be distributed over the carbonyl group and the acetyl moiety, which are electron-deficient centers. A smaller HOMO-LUMO gap signifies a molecule that is more easily polarizable and has higher chemical reactivity, indicating a greater ease of intramolecular charge transfer. ijrte.org
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound Note: The following values are representative and based on DFT/B3LYP calculations for structurally similar compounds.
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.0 |
| Energy Gap (ΔE) | 4.5 |
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. The map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicating electron-poor areas (positive potential, susceptible to nucleophilic attack).
In the MEP map of this compound, the most negative potential (red) is expected to be concentrated around the carbonyl oxygen and the hydroxyl oxygen atoms due to their high electronegativity and lone pairs of electrons. These sites represent the most probable locations for electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atom of the hydroxyl group, indicating its susceptibility to nucleophilic attack. The aromatic ring would show a nuanced potential distribution influenced by the electron-withdrawing effects of the halogen and acetyl substituents.
Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the intramolecular charge distribution. semanticscholar.orgkarazin.ua The calculation partitions the total electron density among the constituent atoms.
Table 2: Illustrative Mulliken Atomic Charges for this compound Note: These values are hypothetical, based on typical results from DFT/B3LYP calculations for similar molecules, and serve for illustrative purposes.
| Atom | Charge (e) |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.60 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.45 |
| C (attached to Br) | +0.10 |
| Br | -0.05 |
| C (attached to Cl) | +0.15 |
| Cl | -0.10 |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization and the prediction of various molecular properties with a good balance between accuracy and computational cost. ijrte.org
Geometry optimization using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation on the potential energy surface. ijrte.org
A key structural feature of this compound is the presence of an ortho-hydroxyl group relative to the acetyl group. This arrangement facilitates the formation of a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. researchgate.net This interaction significantly stabilizes the planar conformation of the molecule. The conformational energy landscape, which maps the energy of the molecule as a function of its geometry, would therefore be dominated by a deep energy minimum corresponding to this hydrogen-bonded, planar structure.
Table 3: Illustrative Optimized Geometrical Parameters for this compound Note: The following bond lengths and angles are typical values for ortho-hydroxyacetophenones and are provided for illustrative purposes.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.25 | C-C-O (carbonyl) | 120.5 |
| C-O (hydroxyl) | 1.35 | C-C-O (hydroxyl) | 121.0 |
| O-H | 0.97 | C-C-Br | 119.5 |
| C-Br | 1.90 | C-C-Cl | 120.0 |
| C-Cl | 1.74 | O-H···O (H-bond) | 150.0 |
DFT calculations are a reliable tool for predicting spectroscopic parameters, which can aid in the structural elucidation of compounds.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.com The calculated shifts for this compound would show characteristic signals. The hydroxyl proton would be significantly downfield-shifted due to the strong intramolecular hydrogen bond. Aromatic protons would appear in their typical region, with their specific shifts influenced by the electronic effects of the bromo, chloro, and acetyl substituents. The methyl protons of the acetyl group would appear as a singlet in the upfield region.
Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. For this compound, the most characteristic vibrational modes would include the O-H stretching frequency, which would be broadened and shifted to a lower wavenumber (around 3000-3400 cm⁻¹) due to hydrogen bonding. The C=O stretching vibration would be observed in the range of 1600–1700 cm⁻¹. nih.gov Aromatic C-H and C-C stretching vibrations, as well as C-Br and C-Cl stretching modes at lower frequencies, would also be predicted. Comparing these calculated frequencies with experimental data (when available) can confirm the molecular structure and the nature of intermolecular interactions. ijrte.orgnih.gov
Table 4: Illustrative Predicted vs. Typical Experimental Vibrational Frequencies (cm⁻¹) Note: Predicted values are based on DFT calculations for analogous compounds. Experimental ranges are typical for the respective functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch (H-bonded) | 3250 | 3200-3600 |
| C-H Stretch (Aromatic) | 3080 | 3000-3100 |
| C=O Stretch | 1650 | 1630-1680 |
| C-C Stretch (Aromatic) | 1580 | 1400-1600 |
| C-O Stretch | 1260 | 1200-1300 |
| C-Cl Stretch | 750 | 600-800 |
| C-Br Stretch | 650 | 500-680 |
Reaction Pathway Modeling and Transition State Characterization
Reaction pathway modeling is a fundamental tool in computational chemistry used to elucidate the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable route from reactants to products. This involves locating and characterizing stationary points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states.
Theoretical Framework: Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to compute the electronic structure and energy of a molecular system. For a given reaction, a reaction coordinate is defined, and the energy of the system is calculated at various points along this coordinate. The peak of this energy profile corresponds to the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. The energy difference between the reactants and the transition state is the activation energy (Ea). wikipedia.org
Application to this compound: This methodology could be applied to investigate various reactions involving this compound. For instance, the mechanism of its synthesis, such as the Friedel-Crafts acylation of a substituted chlorobromophenol, could be modeled. Computational analysis would help in understanding the regioselectivity of the reaction and the role of the Lewis acid catalyst. Another potential area of study is the nucleophilic substitution at the acetyl group or electrophilic aromatic substitution on the phenyl ring.
Characterizing the transition state involves not only determining its energy and geometry but also performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.
Illustrative Research Data: The following table represents hypothetical data that could be generated from a DFT study on a nucleophilic addition reaction to the carbonyl group of this compound.
| Species | Relative Energy (kJ/mol) | Key Geometric Parameter | Number of Imaginary Frequencies |
|---|---|---|---|
| Reactants (Substrate + Nucleophile) | 0.0 | C=O bond length: 1.23 Å | 0 |
| Transition State (TS) | +55.2 | Nu---C bond length: 2.15 Å | 1 |
| Product | -25.8 | Nu-C bond length: 1.48 Å | 0 |
Activation Energy (Forward Reaction): +55.2 kJ/mol
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational dynamics, thermodynamic properties, and interactions of a molecule with its environment.
Theoretical Framework: An MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. The simulation proceeds in discrete time steps, calculating the forces on each atom and updating their positions and velocities. Analysis of the resulting trajectory provides insights into the molecule's behavior at an atomic level.
Application to this compound: For this compound, MD simulations could reveal its conformational flexibility, particularly the rotation around the C-C bond connecting the acetyl group to the phenyl ring and the orientation of the hydroxyl group. A key feature of this molecule is the potential for an intramolecular hydrogen bond between the 2'-hydroxyl group and the carbonyl oxygen, which would significantly influence its conformation.
Furthermore, simulations in different solvents (e.g., water, ethanol, chloroform) would elucidate the role of solvent-solute interactions. By analyzing properties such as the radial distribution function and hydrogen bonding patterns, one could quantify how the solvent structure around the molecule influences its stability and dynamic behavior.
Illustrative Research Data: The table below presents hypothetical results from a 100-nanosecond MD simulation of this compound in different solvents, illustrating the type of data that such a study would yield.
| Solvent | Avg. Radius of Gyration (Rg) (nm) | Avg. Solvent Accessible Surface Area (SASA) (nm²) | Avg. Intramolecular H-Bonds |
|---|---|---|---|
| Water | 0.35 ± 0.02 | 2.8 ± 0.1 | 0.95 |
| Ethanol | 0.36 ± 0.03 | 3.1 ± 0.2 | 0.88 |
| Chloroform | 0.38 ± 0.04 | 3.5 ± 0.3 | 0.98 |
Ligand-Field Theory Applications (if applicable to coordination chemistry aspects)
Ligand-Field Theory (LFT) is a theoretical model that describes the electronic structure of coordination compounds. It is an extension of Crystal Field Theory that incorporates elements of Molecular Orbital (MO) theory to account for the covalent character of metal-ligand bonds. uwimona.edu.jm LFT provides a robust framework for explaining the spectroscopic, magnetic, and thermodynamic properties of transition metal complexes. libretexts.org
Theoretical Framework: LFT analyzes the interactions between the d- or f-orbitals of a central metal ion and the orbitals of the surrounding ligands. These interactions cause the degenerate d-orbitals of the metal to split into different energy levels. The magnitude of this splitting (Δ) and the resulting electronic configuration depend on the geometry of the complex, the nature of the metal ion, and the identity of the ligands. uwimona.edu.jmuci.edu
Application to this compound: For LFT to be applicable, this compound must act as a ligand, coordinating to a metal center. The molecule possesses two potential donor sites: the oxygen of the hydroxyl group and the oxygen of the carbonyl group, allowing it to function as a bidentate chelating ligand.
If this ligand were to form an octahedral complex with a transition metal ion, such as Fe(III) or Co(II), LFT could be used to predict its properties. The theory would explain the d-orbital splitting pattern (t2g and eg sets), predict whether the complex would be high-spin or low-spin based on the ligand's field strength, and calculate the Ligand Field Stabilization Energy (LFSE). These predictions could then be correlated with experimental UV-Vis spectra and magnetic susceptibility measurements. While studies on complexes of similar ligands exist, specific LFT analyses for this compound complexes are not currently available. researchgate.netnih.gov
Illustrative Research Data: This table illustrates a hypothetical LFT analysis for an octahedral complex of a d⁶ metal ion with this compound (L), comparing a weak-field (high-spin) and strong-field (low-spin) scenario.
| Parameter | High-Spin Case (Weak Field) | Low-Spin Case (Strong Field) |
|---|---|---|
| Electronic Configuration | t₂g⁴ eg² | t₂g⁶ eg⁰ |
| Number of Unpaired Electrons | 4 | 0 |
| Magnetic Property | Paramagnetic | Diamagnetic |
| LFSE | -0.4 Δo + P | -2.4 Δo + 3P |
(Δo = d-orbital splitting energy; P = spin-pairing energy)
Computational Design of Novel Derivatives based on Electronic Properties
Computational, or in silico, design of novel molecules is a cornerstone of modern medicinal chemistry and materials science. This approach uses quantum chemical calculations to predict the properties of hypothetical molecules before they are synthesized, saving significant time and resources. By systematically modifying a parent structure, researchers can tune its electronic properties to achieve desired functions. researchgate.netjapsonline.com
Theoretical Framework: The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A small gap suggests high reactivity, whereas a large gap implies high stability. Other calculated properties, like the molecular electrostatic potential (MEP), help visualize charge distributions and predict sites for electrophilic and nucleophilic attack.
Application to this compound: The structure of this compound can be used as a scaffold for the design of new derivatives with tailored electronic properties. By introducing various electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CN) at different positions on the aromatic ring, it is possible to modulate the HOMO-LUMO gap. For example, adding an electron-donating group would likely raise the HOMO energy, while an electron-withdrawing group would lower the LUMO energy, both typically leading to a smaller energy gap and increased reactivity. Such studies are valuable in designing molecules for applications like nonlinear optics or as precursors for pharmacologically active compounds. researchgate.net
Illustrative Research Data: The following table provides hypothetical data from a DFT calculation on designed derivatives of this compound, showing how different substituents could alter key electronic properties.
| Derivative (Modification at 5'-position) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Parent Molecule (-H) | -6.85 | -1.95 | 4.90 |
| Nitro Derivative (-NO₂) | -7.20 | -2.80 | 4.40 |
| Amino Derivative (-NH₂) | -6.10 | -1.80 | 4.30 |
| Methoxy Derivative (-OCH₃) | -6.35 | -1.85 | 4.50 |
Derivatives and Analogues of 4 Bromo 2 Chloro 2 Hydroxyacetophenone: Synthetic Accessibility and Characterization
Design Principles for Structural Modification and Diversification
A primary consideration is the electronic nature of the aromatic ring, which is influenced by the interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing acetyl, bromo, and chloro substituents. msu.edu The hydroxyl group is a strongly activating, ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing. The acetyl group is a deactivating, meta-director. msu.edu These competing influences dictate the regioselectivity of further substitutions on the aromatic ring. msu.edu
Another key design principle involves modifying the existing functional groups. The phenolic hydroxyl and the ketonic carbonyl groups are prime targets for functionalization. The hydroxyl group can act as a hydrogen bond donor, and its modification through etherification or esterification can significantly alter solubility, lipophilicity, and interaction with biological targets. nih.gov The ketone can be reduced to a secondary alcohol, introducing a new chiral center and changing the molecule's three-dimensional shape. rsc.org
Conformational flexibility is also a critical factor. Reducing the number of freely rotating bonds, for instance by creating cyclic structures, can decrease the entropic penalty upon binding to a target, potentially improving affinity. drugdesign.org The introduction of chiral centers is a sophisticated design strategy that allows for the synthesis of enantiomerically pure compounds, which can exhibit distinct biological activities. iupac.org
Synthesis of Monohalogenated and Polyhalogenated Analogues
The synthesis of analogues with varied halogenation patterns is a common strategy to modulate the electronic properties and lipophilicity of the core structure. While 4'-Bromo-2'-chloro-2-hydroxyacetophenone is already dihalogenated, related analogues can be synthesized through controlled electrophilic halogenation of simpler hydroxyacetophenone precursors.
For instance, the bromination of hydroxyacetophenones can be achieved using reagents like bromine in a suitable solvent. The synthesis of 2-bromo-4'-hydroxyacetophenone (B28259) has been accomplished by treating 4-hydroxyacetophenone with bromine in ether at 0°C. prepchem.com Similarly, α-bromination of chloro-substituted acetophenones, such as the reaction of o-chloroacetophenone with aqueous hydrobromic acid in the presence of a copper catalyst, yields products like 2-bromo-2'-chloroacetophenone. chemicalbook.com The regioselectivity of ring halogenation is dictated by the directing effects of the existing substituents. The powerful ortho-, para-directing effect of the hydroxyl group typically directs incoming electrophiles to positions ortho or para to it. msu.edu
The synthesis of polyhalogenated derivatives often requires harsher conditions or multi-step sequences, potentially involving the protection of reactive groups or the use of Sandmeyer-type reactions starting from amino-substituted precursors to precisely install halogens at specific positions. pressbooks.pub
Functionalization of the Hydroxyacetophenone Moiety (e.g., etherification, esterification)
The hydroxyl and acetyl groups of the hydroxyacetophenone core are readily functionalized, providing access to a wide range of derivatives with modified properties.
Etherification: The phenolic hydroxyl group can be converted into an ether. This is typically achieved by deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. A common application of this reaction is O-propargylation, where propargyl bromide is used to install a terminal alkyne. This alkyne can then be used in subsequent "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition, to link the hydroxyacetophenone core to other molecular fragments, creating complex triazole-containing derivatives. nih.gov Patents also describe the use of benzyl (B1604629) halides for benzylation as a protecting group strategy. google.comgoogle.com
Esterification: The hydroxyl group can also be transformed into an ester. This can be accomplished by reaction with an acyl chloride or a carboxylic anhydride, often in the presence of a base. google.com For example, 4-bromo-2-chlorophenol (B165030) can be esterified by reacting it with a carboxylic acid in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This modification replaces the hydrogen bond-donating proton with a bulkier, electron-withdrawing acyl group, which alters the molecule's electronic profile and steric bulk.
Ketone Modifications: The acetyl group's ketone can undergo various transformations. One important reaction is its reduction to a secondary alcohol, which introduces a chiral center. Another approach involves forming derivatives like thiosemicarbazones by reacting the ketone with thiosemicarbazide. scirp.orgmdpi.com This adds a new, structurally complex moiety to the molecule.
Development of Chiral Derivatives and Enantioselective Synthesis
The reduction of the ketone in the acetyl group of this compound or its analogues to a secondary alcohol generates a chiral center. The development of methods to control the stereochemistry of this new center is crucial for producing enantiomerically pure compounds.
Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation is a powerful technique for the enantioselective reduction of ketones. Transition metal complexes with chiral ligands are employed as catalysts. For example, manganese complexes have been successfully used for the asymmetric hydrogenation of β-keto sulfones, a related class of compounds, to produce chiral β-hydroxy sulfones with high yields and excellent enantioselectivities (up to 97% ee). rsc.org
Stoichiometric Chiral Reagents: Another approach involves the use of chiral reducing agents or catalysts. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a borane (B79455) reagent with a chiral oxazaborolidine catalyst, is a well-established method for the highly enantioselective reduction of a wide variety of ketones. iupac.org
Biocatalysis: Enzymes offer a green and highly selective alternative for synthesizing chiral molecules. Alcohol dehydrogenases (ADHs) are particularly useful for the stereoselective reduction of ketones to produce chiral alcohols. nih.gov By selecting the appropriate enzyme and reaction conditions, it is possible to obtain one enantiomer of the alcohol in high purity. This biocatalytic approach can be performed in whole-cell systems, which simplifies the process by handling cofactor regeneration internally. nih.gov
These enantioselective methods allow for the synthesis of specific stereoisomers, which is critical as different enantiomers often exhibit distinct pharmacological and toxicological profiles.
Introduction of Diverse Substituents on the Aromatic Ring
Introducing new substituents onto the aromatic ring of the this compound scaffold allows for fine-tuning of its properties. The success and regioselectivity of these reactions depend on the combined directing effects of the groups already present. msu.edu
Electrophilic Aromatic Substitution:
Nitration: The introduction of a nitro group (-NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The existing substituents (hydroxyl, acetyl, halogens) will direct the incoming nitro group to a specific position, though the strongly deactivating nature of the ring may require forcing conditions. msu.edu The resulting nitro group can be subsequently reduced to an amino group (-NH₂), which can be further functionalized. msu.edu
Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO₃H). This transformation can be used to alter solubility or as a precursor for other functional groups. For example, sulfonation of acetophenone (B1666503) followed by alkaline fusion can be used to synthesize hydroxyacetophenone. google.com
Friedel-Crafts Reactions: While the heavily substituted and deactivated nature of the parent ring makes Friedel-Crafts alkylation and acylation challenging, these reactions are fundamental for building up the initial hydroxyacetophenone skeleton from simpler aromatic precursors. rsc.org
Modification of Existing Groups: A powerful strategy for introducing diversity is to start with a precursor containing a versatile functional group, such as an amino group. The amino group can be converted into a diazonium salt, which is a highly useful intermediate. Through Sandmeyer and related reactions, the diazonium group can be replaced by a wide variety of substituents, including -OH, halogens (-Cl, -Br, -I), -CN, and even -H (via reduction with hypophosphorous acid), providing access to analogues that are not accessible by direct substitution. pressbooks.pub
Characterization of Novel Derivatives using Advanced Spectroscopic Techniques
The unambiguous identification and structural confirmation of newly synthesized derivatives of this compound rely on a suite of advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. nih.gov ¹³C NMR reveals the number and types of carbon atoms, including key signals for carbonyl carbons (around δ 190-200 ppm) and aromatic carbons. nih.govscirp.org
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands confirm the presence of the hydroxyl group (a broad peak around 3200-3600 cm⁻¹), the carbonyl group of the ketone (a sharp peak around 1650-1700 cm⁻¹), and C-H and C=C bonds of the aromatic ring. nih.gov
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govnih.gov This technique is invaluable for confirming stereochemistry in chiral derivatives.
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and is particularly useful for highly conjugated systems. nih.gov
Together, these techniques provide a comprehensive characterization of novel derivatives, confirming their successful synthesis and providing detailed insight into their molecular structure.
Synthetic Utility of 4 Bromo 2 Chloro 2 Hydroxyacetophenone As a Chemical Building Block
Applications in Heterocyclic Compound Synthesis
The ortho-hydroxyacetophenone framework is a privileged starting material for the construction of numerous heterocyclic rings. The presence of the adjacent hydroxyl and acetyl groups allows for a variety of cyclization strategies, often involving condensation with a second reagent that provides the additional atoms needed to complete the heterocyclic system.
While specific literature examples for the synthesis of pyrroles from 4'-Bromo-2'-chloro-2-hydroxyacetophenone are not prevalent, its utility as a precursor for other nitrogen-containing heterocycles like pyrazoles and quinolines is well-established through analogous chemistry.
Pyrazoles: The synthesis of pyrazole (B372694) derivatives from ortho-hydroxyacetophenones can be achieved through several reliable methods. nih.gov One common approach involves a Claisen condensation of the acetophenone (B1666503) with a suitable ester to form a 1,3-dicarbonyl intermediate. This intermediate can then undergo cyclization with hydrazine (B178648) or its derivatives to yield the corresponding pyrazole. nih.gov An alternative route is the Vilsmeier-Haack reaction, which formylates the methyl group of the acetophenone, followed by cyclization with a hydrazine to afford the pyrazole ring. nih.govnih.gov These methods are broadly applicable to substituted acetophenones, indicating their feasibility for the target compound. galchimia.comrjptonline.org
Quinolines: this compound is a suitable substrate for the Pfitzinger quinoline (B57606) synthesis. This reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound under basic conditions to form a quinoline-4-carboxylic acid. nih.gov The use of substituted acetophenones, such as 4-bromoacetophenone, in this reaction is well-documented, demonstrating a direct pathway to highly functionalized quinoline scaffolds from the target building block. nih.gov
The synthesis of oxygen-containing heterocycles, particularly chromones, is one of the most prominent applications of ortho-hydroxyacetophenones.
Chromones: The target compound is an ideal precursor for chromone (B188151) synthesis. A well-established method is the Baker–Venkataraman rearrangement. In this process, the phenolic hydroxyl group is first acylated, and the resulting ester rearranges in the presence of a base to form a 1,3-diketone. Subsequent acid-catalyzed cyclization of this diketone yields the chromone ring. acs.org This methodology has been specifically applied to 3'-bromo-5'-chloro-2'-hydroxyacetophenone, a close analog, to produce substituted flavones (2-phenylchromones). acs.org Another common route involves the direct condensation of the ortho-hydroxyacetophenone with aldehydes to form chalcones, which can then be cyclized to flavanones (a type of chromanone). researchgate.net
While the synthesis of furans from this specific starting material is not widely reported, general methods for furan (B31954) synthesis often require different precursors.
The acetyl group of this compound can be leveraged to construct sulfur-containing heterocycles.
Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and effective method for forming the thiazole ring. organic-chemistry.orgyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide. researchgate.net The target acetophenone can be readily halogenated at the α-carbon (the carbon adjacent to the carbonyl group) to produce an α-halo-2'-hydroxyacetophenone derivative. This intermediate is then primed to react with various thioamides (such as thiourea) to construct the corresponding 2-aminothiazole (B372263) ring system. organic-chemistry.orgsci-hub.se
The synthesis of thiophenes typically proceeds through different synthetic routes not directly involving acetophenone precursors.
Participation in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The bromine atom at the 4'-position of the aromatic ring is a key handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org The aryl bromide moiety of this compound is an excellent substrate for this reaction, allowing for the formation of a new carbon-carbon bond at this position. ikm.org.myresearchgate.net This enables the synthesis of biaryl compounds or the introduction of various alkyl or vinyl groups. researchgate.netfishersci.co.uk The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. ikm.org.my
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |
| 4'-Bromo-2'-hydroxyacetophenone | Alkyl(trifluoro)borate | Pd(OAc)₂ / RuPhos | NaOH | 4'-Alkyl-2'-hydroxyacetophenone | Good | researchgate.net |
| 4-Bromoacetophenone | Phenylboronic acid | Magnetic Pd(II) | Na₂CO₃ | 4-Acetylbiphenyl | High | ikm.org.my |
Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The aryl bromide of the title compound can readily participate in Heck reactions with a variety of alkenes (e.g., styrenes, acrylates) to introduce vinyl substituents onto the aromatic ring. nih.govmdpi.com This reaction is a powerful tool for constructing complex olefinic structures.
| Reactant 1 | Reactant 2 | Catalyst | Base | Product Type | Reference |
| Aryl Bromide | Styrene | Pd(OAc)₂ | K₂CO₃ | Substituted Stilbene | wikipedia.org |
| Aryl Bromide | Ethyl Acrylate | PdCl₂(PPh₃)₂ | Et₃N | Ethyl Cinnamate Derivative | nih.gov |
Sonogashira Reaction: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org The 4'-bromo position of the molecule can be coupled with various alkynes to synthesize arylalkyne derivatives. nih.gov This reaction provides a direct route to compounds containing the valuable enyne or arylalkyne motif.
Engagement in Multi-Component Reactions (MCRs) for Complex Molecule Assembly
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.gov The diverse functionality of this compound makes it a potentially valuable substrate for MCRs. For instance, a one-pot, four-component reaction has been developed using 4-bromoacetophenone, tosylhydrazide, and two different arylboronic acids, combining Barluenga and Suzuki couplings to rapidly build molecular complexity. researchgate.net The functional groups on the target compound—the ketone for imine/enamine formation, the hydroxyl group for etherification, and the aryl bromide for cross-coupling—could all potentially participate in various MCRs to assemble complex heterocyclic and polycyclic structures efficiently.
Development of Novel Organic Reagents and Catalysts from the Compound
Beyond its role as a substrate, this compound can be used to synthesize more complex molecules that themselves act as reagents or catalysts. A notable application is in the synthesis of Schiff base ligands. The carbonyl group of the acetophenone can be condensed with chiral diamines to form chiral Schiff base ligands. mdpi.com These ligands are crucial in asymmetric catalysis, where they can coordinate with metal centers to create catalysts that mediate enantioselective transformations. The electronic and steric properties of the ligand, influenced by the bromo and chloro substituents on the aromatic ring, can be fine-tuned to optimize the performance of the resulting catalyst in various asymmetric reactions. mdpi.com
Based on the conducted research, there is no direct scholarly or database information available detailing the specific use of This compound in polymerization or as a material precursor. The search results did not yield any studies or data on the chemical reactions or strategies for polymer synthesis involving this particular compound.
Therefore, the section on "Strategies for Polymerization or Material Precursor Synthesis" for this compound cannot be generated at this time.
Future Directions and Emerging Research Avenues for 4 Bromo 2 Chloro 2 Hydroxyacetophenone
Integration with Artificial Intelligence and Machine Learning in Synthetic Route Design
| Aspect | Traditional Synthetic Design | AI-Enhanced Synthetic Design |
|---|---|---|
| Route Discovery | Relies on chemist's experience and literature precedent. | Algorithmic search of millions of reactions to suggest novel and known pathways. chemcopilot.com311institute.com |
| Optimization | Labor-intensive, often subjective, and iterative trial-and-error. | Data-driven evaluation of routes based on yield, cost, safety, and sustainability. chemcopilot.com |
| Bias | Constrained by human bias and familiar reaction types. | Can uncover unconventional routes but may have biases from training data. chemistryviews.orgmedium.com |
| Speed | Can be a time-consuming process of literature review and planning. | Drastically reduces planning time by automating the initial design phase. 311institute.com |
Exploration of Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering mild and highly selective reaction conditions. nih.govresearchgate.net Visible-light photocatalysis, in particular, has revolutionized the field by enabling the generation of reactive intermediates under ambient temperature and pressure. nih.govresearchgate.net These methods are highly relevant for the synthesis and functionalization of halogenated compounds like 4'-Bromo-2'-chloro-2-hydroxyacetophenone.
Future research could explore the use of photocatalysts to mediate the formation of the carbon-bromine or carbon-chlorine bonds on the acetophenone (B1666503) scaffold, potentially offering higher selectivity and avoiding harsh reagents used in traditional halogenation methods. nih.govmdpi.com Furthermore, these techniques could be used for post-synthesis modifications. For instance, the carbon-halogen bonds could be activated by a photocatalyst to participate in cross-coupling reactions, allowing for the introduction of new functional groups. researchgate.net The generation of halogen radicals through photocatalysis can be used to activate C-H bonds, opening up avenues for further derivatization. colab.wsresearchgate.net
| Transformation Type | Potential Application to this compound | Advantages |
|---|---|---|
| Photocatalytic Halogenation | Selective introduction of bromine or chlorine onto the aromatic ring using a photocatalyst and a simple halide source. nih.govmdpi.com | Mild reaction conditions, high selectivity, reduced toxic byproducts. nih.gov |
| Photoredox C-H Functionalization | Direct functionalization of other positions on the molecule by activating C-H bonds. colab.ws | Avoids pre-functionalization steps, increases atom economy. |
| Electrocatalytic Cross-Coupling | Coupling reactions at the C-Br or C-Cl positions to form new C-C or C-N bonds. | Avoids stoichiometric metallic reagents, uses electricity as a "clean" reagent. |
| Reductive Dehalogenation | Selective removal of one or both halogen atoms to synthesize related analogues. researchgate.net | High functional group tolerance and precise control over the reaction. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Optimizing the synthesis of this compound requires a deep understanding of reaction kinetics, intermediates, and byproduct formation. Advanced spectroscopic techniques applied in situ (in the reaction vessel) provide a real-time window into the chemical transformation as it occurs. numberanalytics.commt.com This approach eliminates the need for sample extraction and quenching, which can alter the chemical composition and provide misleading information. spectroscopyonline.com
Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates by tracking their unique vibrational fingerprints. mt.comacs.org This allows for precise determination of reaction endpoints and the identification of transient species that are difficult to detect with offline methods. numberanalytics.comspectroscopyonline.com Time-resolved and spatially resolved in situ spectroscopy can provide even more detailed information about reaction dynamics and the spatial distribution of species on a catalyst's surface. numberanalytics.com This level of process understanding is crucial for improving reaction efficiency, yield, and safety, particularly during scale-up. mt.com
| Technique | Information Gained | Application in Synthesis Monitoring |
|---|---|---|
| In Situ FTIR/ATR | Real-time concentration of functional groups (e.g., C=O, O-H, C-Br, C-Cl). acs.org | Tracks consumption of starting materials and formation of the acetophenone product. |
| In Situ Raman Spectroscopy | Monitors vibrational modes, particularly for non-polar bonds and aromatic rings. numberanalytics.com | Provides complementary information to FTIR, useful for reactions in aqueous media. |
| In Situ NMR Spectroscopy | Provides detailed structural information on all soluble species in the reaction mixture. | Unambiguously identifies reactants, intermediates, products, and byproducts. |
| Operando Spectroscopy | Combines spectroscopic data with simultaneous measurement of catalytic activity. numberanalytics.com | Correlates catalyst structure and state directly with reaction performance. |
Sustainable and Bio-Inspired Synthetic Approaches
Modern synthetic chemistry is increasingly focused on developing environmentally benign processes, a concept known as "green chemistry." Future research on this compound will likely prioritize sustainable synthetic methods that reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com This includes the use of biocatalysts, such as enzymes, which can perform highly selective reactions under mild aqueous conditions. mdpi.comrsc.org An engineered enzyme could potentially be used for the selective hydroxylation or halogenation of an acetophenone precursor.
Bio-inspired synthesis seeks to mimic the efficient and elegant strategies found in nature to construct complex molecules. nih.gov This could involve using self-assembling systems to control reaction environments or employing catalysts inspired by the active sites of metalloenzymes. nih.govmpg.de Other green chemistry approaches applicable to the synthesis of this compound include the use of safer solvents (or solvent-free conditions), and developing catalytic cycles that improve atom economy. mdpi.comresearchgate.net For instance, developing a catalytic hydrodeoxygenation process for related acetophenone derivatives represents a sustainable pathway to valuable chemical building blocks. rsc.org
| Approach | Principle | Potential Application |
|---|---|---|
| Biocatalysis | Using enzymes or whole-cell systems to catalyze specific reactions. mdpi.comrsc.org | Enzymatic halogenation or hydroxylation of a precursor with high regio- and stereoselectivity. |
| Green Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. researchgate.net | Performing the synthesis in a recyclable and less toxic solvent system. |
| Mechanochemistry | Using mechanical force (grinding) to drive reactions, often without solvents. mdpi.com | A solvent-free synthesis of the target molecule, reducing waste. |
| Bio-inspired Materials | Mimicking natural processes or structures to create functional materials or catalysts. nih.govresearchgate.net | Developing a catalyst inspired by a halogenating enzyme for more efficient synthesis. |
Computational Prediction of Novel Reactivity and Transformation Pathways
Computational chemistry provides powerful tools for predicting the behavior of molecules and the outcomes of chemical reactions before they are ever attempted in the lab. grnjournal.us Using quantum mechanical methods like Density Functional Theory (DFT), researchers can model the electronic structure of this compound with high accuracy. grnjournal.usnumberanalytics.com This allows for the calculation of key properties that govern reactivity, such as molecular orbital energies and charge distributions.
These computational models can be used to map out entire reaction pathways, identifying the structures of transition states and calculating the activation energies for different potential transformations. grnjournal.usnih.gov This predictive power can guide experimental work by identifying the most promising reaction conditions or even suggesting entirely new reactions. nih.gov For this compound, computational studies could be used to predict its reactivity in unexplored catalytic cycles, understand the regioselectivity of further substitutions, or design new derivatives with specific electronic properties. This synergy between computation and experimentation accelerates the discovery of novel chemical transformations. escholarship.org
| Computational Method | Predicted Property | Application for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energetics. grnjournal.usnumberanalytics.com | Predicting the most stable conformation and sites of electrophilic/nucleophilic attack. |
| Transition State Searching | Activation energy barriers for chemical reactions. nih.gov | Determining the feasibility of a proposed synthetic step or transformation. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Understanding solvent effects and conformational dynamics during a reaction. |
| Reaction Pathway Mapping | Identifies the lowest energy path from reactants to products. grnjournal.us | Elucidating complex reaction mechanisms and predicting potential side products. |
Q & A
Q. What are the established synthesis routes for 4'-Bromo-2'-chloro-2-hydroxyacetophenone?
The compound is typically synthesized via bromination of 2'-chloro-2-hydroxyacetophenone. A common method involves using pyridine hydrobromide perbromide in acetic acid at elevated temperatures (~90°C) with a substrate-to-brominating agent molar ratio of 1:1.1 . Alternative approaches, such as electrochemical bromination using NaBr in CHCl3 with H2SO4 as a supporting electrolyte, offer improved selectivity and yield (~85%) under ambient conditions .
Q. How can NMR and IR spectroscopy be employed to confirm the structure of this compound?
- ¹H NMR : Expect signals for the aromatic protons (e.g., deshielded peaks due to electron-withdrawing Br and Cl substituents) and the hydroxyl proton (broad singlet at ~5.5 ppm).
- ¹³C NMR : Carbonyl (C=O) resonance near 190–200 ppm; aromatic carbons adjacent to Br/Cl show downfield shifts.
- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) .
Q. What purification strategies are effective for isolating high-purity this compound?
Recrystallization using ethanol or ethyl acetate/hexane mixtures is recommended. Column chromatography (silica gel, eluent: 20–30% ethyl acetate in hexane) resolves impurities. Purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. The bromine atom exhibits a lower LUMO energy due to its electron-withdrawing effect, making it susceptible to nucleophilic attack. Transition state analysis further elucidates reaction pathways and activation energies .
Q. What strategies resolve contradictions in reported synthesis yields for this compound?
Discrepancies often arise from competing side reactions (e.g., over-bromination). Systematic optimization includes:
Q. How does this compound serve as a precursor for bioactive heterocycles (e.g., chromones)?
The compound undergoes cyclization with DMSO/I₂ to form chromones (e.g., 2-(4-bromo-2-chlorophenyl)-4H-chromen-4-one). Reaction conditions (60–80°C, 6–8 hr) and stoichiometry (2:1 DMSO/I₂) are critical for regioselectivity. The product’s antimicrobial activity is assessed via MIC assays against S. aureus and E. coli .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
